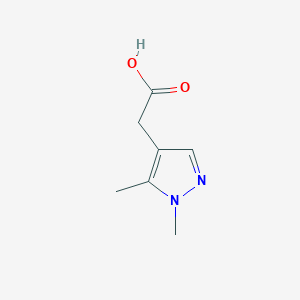
3-Methoxyazetidine-3-carboxylic acid hydrochloride
Übersicht
Beschreibung
3-Methoxyazetidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS number 1392804-40-8 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C5H10ClNO3 . The InChI code is 1S/C5H9NO3.ClH/c1-9-5(4(7)8)2-6-3-5;/h6H,2-3H2,1H3,(H,7,8);1H .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 167.59 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Biocatalysis and Microbial Production
Carboxylic acids, including derivatives, play a significant role in biotechnological applications, particularly in the production of bio-based chemicals. For example, research by Jarboe et al. (2013) discusses the inhibition effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, which are crucial for fermentative production processes. Understanding these effects is vital for engineering robust microbial strains for the efficient production of bio-renewable chemicals, including carboxylic acid derivatives (Jarboe, Royce, & Liu, 2013).
Antioxidant and Biological Activity
Compounds with carboxylic acid groups, such as hydroxycinnamic acids, have been studied for their antioxidant properties. Razzaghi-Asl et al. (2013) reviewed the structure-activity relationships of hydroxycinnamic acids, revealing that the presence of unsaturated bonds and hydroxy groups significantly impacts their antioxidant activity. This insight can guide the development of new antioxidant molecules for therapeutic and industrial applications (Razzaghi-Asl et al., 2013).
Pharmacological Importance
Specific carboxylic acid derivatives, such as chlorogenic acid, have been recognized for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and antidiabetic activities. Studies by Santana-Gálvez et al. (2017) and others have explored these compounds' roles in treating metabolic syndrome and other health conditions, highlighting their potential as nutraceuticals and food additives (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Material Science Applications
In material science, carboxylic acid derivatives have been applied in creating new polymers and functional materials. Chernyshev et al. (2017) reviewed advances in using plant biomass-derived compounds, such as 5-hydroxymethylfurfural and its derivatives, for producing sustainable polymers and other materials. These developments are crucial for transitioning to a bio-based economy and reducing reliance on non-renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methoxyazetidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c1-9-5(4(7)8)2-6-3-5;/h6H,2-3H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVFTXGELHTFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-40-8 | |
| Record name | 3-Azetidinecarboxylic acid, 3-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529811.png)

![6-Bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1529814.png)


![[1-(5-Bromo-pyridin-2-yl)-1H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B1529819.png)
